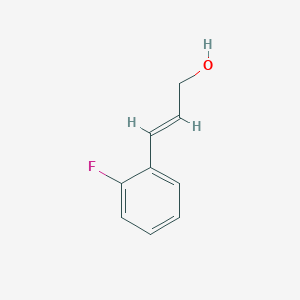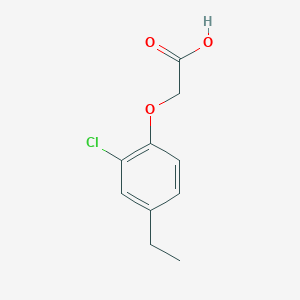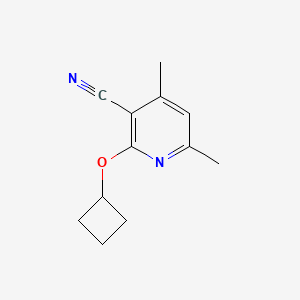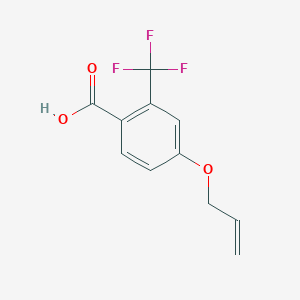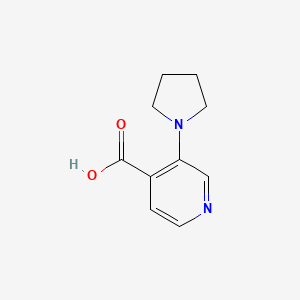![molecular formula C12H17NO2 B1455551 [2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine CAS No. 240813-36-9](/img/structure/B1455551.png)
[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine
Vue d'ensemble
Description
[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine: is an organic compound characterized by the presence of a dioxane ring and an amine group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring is synthesized through a cyclization reaction involving appropriate precursors such as diols and aldehydes under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the dioxane ring reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Introduction of the Amine Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine can undergo oxidation reactions to form corresponding oxides or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or alkyl groups. Common reagents include alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Material Science: The compound is utilized in the synthesis of polymers and advanced materials with unique properties.
Biology:
Bioconjugation: The amine group allows for the conjugation of the compound with biomolecules, facilitating the study of biological processes and the development of biocompatible materials.
Medicine:
Drug Development: The compound serves as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Industry:
Chemical Manufacturing: this compound is employed in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism by which [2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The dioxane ring provides structural stability and enhances the compound’s binding affinity to its targets. Pathways involved include modulation of enzyme activity and receptor binding, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
[2-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde]: Similar structure but with an aldehyde group instead of an amine group.
[5,5-Dimethyl-1,3-dioxan-2-one]: Contains a dioxane ring but lacks the phenyl and amine groups.
[2,2-Dimethyl-1,3-dioxan-5-amine]: Similar dioxane ring structure with an amine group at a different position.
Uniqueness:
Structural Features: The combination of a dioxane ring, phenyl ring, and amine group in [2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine provides unique chemical properties and reactivity.
Versatility: The compound’s ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propriétés
IUPAC Name |
2-(5,5-dimethyl-1,3-dioxan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)7-14-11(15-8-12)9-5-3-4-6-10(9)13/h3-6,11H,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKOLULEUSLQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CC=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


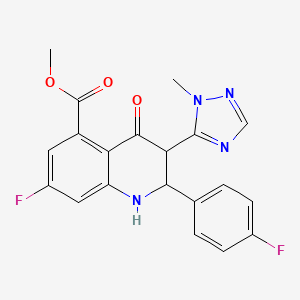
![3-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1455471.png)
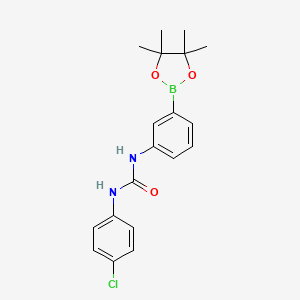
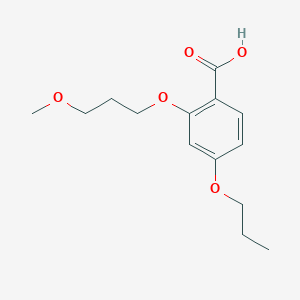
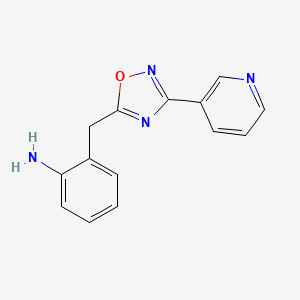
![1-[4-(Trifluoromethoxy)phenyl]pentan-1-one](/img/structure/B1455476.png)
